molecular formula C8H5ClN2O B8708707 2-chloro-6-(furan-2-yl)pyrazine

2-chloro-6-(furan-2-yl)pyrazine

Cat. No.: B8708707
M. Wt: 180.59 g/mol
InChI Key: ZDGXPNDRBJGCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(furan-2-yl)pyrazine (CAS 426829-57-4) is a heteroaromatic compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . This compound serves as a versatile chemical intermediate and building block in medicinal chemistry and materials science research. The structure features a pyrazine ring substituted with an electron-withdrawing chlorine atom and a furan heterocycle, making it a valuable scaffold for constructing more complex molecules through metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Pyrazine derivatives are of significant research interest due to their wide range of biological activities . Specifically, condensed pyrazine derivatives have been synthesized and investigated for their anti-tubercular activity against Mycobacterium tuberculosis H37RV, demonstrating the potential of this chemical class in developing new therapeutic agents . As a key synthetic intermediate, this compound can be used to explore structure-activity relationships in pharmaceutical discovery and to develop novel compounds with potential biological properties. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

2-chloro-6-(furan-2-yl)pyrazine

InChI

InChI=1S/C8H5ClN2O/c9-8-5-10-4-6(11-8)7-2-1-3-12-7/h1-5H

InChI Key

ZDGXPNDRBJGCLB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=N2)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 6 Furan 2 Yl Pyrazine

Strategies for Halogenated Pyrazine (B50134) Precursor Synthesis

The most common and critical precursor for the synthesis of 2-chloro-6-(furan-2-yl)pyrazine is 2,6-dichloropyrazine (B21018). The methodologies for its preparation range from direct chlorination of simpler pyrazines to more complex multi-step sequences starting from acyclic compounds.

One industrial method involves the direct chlorination of 2-chloropyrazine. google.com In this process, gaseous chlorine is passed through a solution of 2-chloropyrazine in a suitable solvent. A key innovation in this method is the use of dimethyl formamide (DMF) as a solvent and a catalyst such as triethylamine to facilitate the reaction. google.com An alternative approach to direct chlorination uses the end product, 2,6-dichloropyrazine, as the reaction solvent. This technique is designed to minimize the formation of by-products that can arise from solvent-reagent side reactions. google.com The reaction proceeds by heating a mixture of monochloropyrazine and 2,6-dichloropyrazine and bubbling chlorine gas through it, resulting in a high conversion rate. google.com

A more foundational synthesis builds the pyrazine ring from simple, non-cyclic starting materials. An industrial-scale process has been designed that begins with the ammoniation and cyclization of methyl chloroacetate and glyoxal to produce 2-hydroxypyrazine sodium. google.com This intermediate is then chlorinated using phosphorous oxychloride (POCl₃) in the presence of a catalyst like N,N-dimethylaminopyridine to yield 2-chloropyrazine. The final step involves the selective chlorination of 2-chloropyrazine to 2,6-dichloropyrazine, as detailed in the table below. google.com

ReactantReagentSolventCatalystTemperature (°C)Yield (%)
2-ChloropyrazineChlorine (gas)Dimethyl Formamide (DMF)Triethylamine85–11080

Introduction of the Furan-2-yl Moiety via Cross-Coupling Reactions

With a suitable halogenated precursor like 2,6-dichloropyrazine in hand, the furan-2-yl group is introduced via a transition-metal-catalyzed cross-coupling reaction. The electron-deficient nature of the pyrazine ring makes it an excellent substrate for these transformations. rsc.org The regioselectivity of these reactions is crucial; a successful synthesis requires the mono-substitution of 2,6-dichloropyrazine to yield the desired this compound.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for C-C bond formation in modern organic synthesis. libretexts.orgnih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.org In this context, 2,6-dichloropyrazine serves as the electrophile, and furan-2-ylboronic acid or a related derivative acts as the nucleophilic partner.

Due to the wide scope and high functional group tolerance of the Suzuki reaction, it provides a very direct method for pyrazine functionalization. rsc.org The reaction is typically carried out in the presence of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. The choice of base and solvent system is critical for achieving high yields. Aqueous conditions, often using a mixture of an organic solvent like dioxane or DME with water and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), are common. scispace.comresearchgate.net

A notable challenge with furan-2-ylboronic acid is its propensity for protodeboronation under certain reaction conditions. nih.gov To circumvent this, more stable potassium furan-2-yltrifluoroborate salts can be used, which often provide higher yields and greater reliability in the coupling process. nih.gov Studies on analogous 2,6-dihalopurine systems have shown that mono-arylation occurs with good regioselectivity, preferentially at the 6-position, suggesting a similar outcome is achievable with 2,6-dichloropyrazine. scispace.com

Halide SubstrateBoron ReagentCatalystBaseSolvent
2,6-DichloropyrazineFuran-2-ylboronic AcidPd(PPh₃)₄Na₂CO₃ / K₂CO₃Dioxane/Water or Toluene
2,6-DichloropyrazinePotassium Furan-2-yltrifluoroboratePd(OAc)₂ / LigandK₃PO₄ / Cs₂CO₃DME/Water

The Stille coupling offers a valuable alternative to the Suzuki reaction. organic-chemistry.org This method involves the palladium-catalyzed reaction between an organotin compound (stannane) and an organic halide. wikipedia.org For the synthesis of this compound, this would entail the coupling of 2,6-dichloropyrazine with 2-(tributylstannyl)furan.

Organostannanes are known for their stability to air and moisture, and many are commercially available or readily synthesized. wikipedia.orgbiosynth.com The reaction mechanism is well-understood and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org While Stille couplings using stannylated furans are well-established, a significant drawback of this methodology is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product. organic-chemistry.orgnih.govlookchem.com In some cases, additives such as copper(I) iodide (CuI) are used in conjunction with the palladium catalyst to facilitate the transmetalation step and improve reaction efficiency. researchgate.net

Beyond the Suzuki and Stille reactions, other cross-coupling methods can be adapted for pyrazine functionalization. The unique electronic properties of the pyrazine ring make it amenable to a wide array of transition-metal-catalyzed transformations. rsc.org

Kumada-Corriu Coupling : This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. A nickel-catalyzed Kumada–Corriu coupling has been successfully used to functionalize a 2-chloropyrazine derivative in high yield, demonstrating the utility of nickel catalysts in this chemical space. mdpi.com This approach would involve reacting 2,6-dichloropyrazine with furan-2-ylmagnesium bromide.

Negishi Coupling : The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboranes but less reactive than Grignard reagents. While it has a broad scope, its application can be limited by the water and oxygen sensitivity of the organozinc nucleophiles and potentially lower yields compared to Suzuki coupling. libretexts.org

Direct Functionalization and Selective Halogenation Strategies

Modern synthetic strategies increasingly focus on direct C-H bond functionalization to reduce the number of synthetic steps required for precursor preparation. In principle, 2-(furan-2-yl)pyrazine could be synthesized via direct C-H arylation of pyrazine with furan (B31954), followed by selective chlorination.

Direct arylation of pyrazines is possible via a concerted metalation-deprotonation (CMD) pathway, which is effective for electron-deficient arenes. nih.govacs.org Palladium-catalyzed C-H/C-H cross-coupling between pyrazine N-oxide and other aromatic systems has also been demonstrated. rsc.org However, achieving high regioselectivity in the direct coupling of pyrazine and furan can be a significant challenge.

Alternatively, one could envision a route where 2-(furan-2-yl)pyrazine is first synthesized and then selectively halogenated. This approach faces a major obstacle: the high reactivity of the furan ring toward electrophilic aromatic substitution. quimicaorganica.org Furan is significantly more electron-rich than pyrazine and readily undergoes reactions like halogenation, often leading to poly-substitution or ring-opening under mild conditions. imperial.ac.uk Selectively chlorinating the C6 position of the electron-deficient pyrazine ring while leaving the highly reactive furan moiety untouched would require highly specialized reagents or a complex protecting group strategy, making this route less practical than cross-coupling approaches.

Microwave-Assisted Synthetic Protocols in Pyrazine Chemistry

The application of microwave irradiation has become a standard technique for accelerating organic reactions. semanticscholar.org Its advantages over conventional heating include dramatic reductions in reaction times (from hours to minutes), improved yields, and often cleaner reaction profiles with fewer side products. nih.govmdpi.com

Microwave-assisted Suzuki-Miyaura reactions are particularly efficient and have been widely adopted for the synthesis of biaryl and heterobiaryl compounds. nih.govdntb.gov.uamdpi.com The synthesis of this compound from 2,6-dichloropyrazine is an ideal candidate for this technology. Research on the microwave-assisted Suzuki coupling of analogous 2,4-dichloropyrimidines has shown that optimal conditions can lead to excellent yields in as little as 15 minutes with very low catalyst loading. mdpi.com This demonstrates the potential for a highly efficient, rapid, and low-cost synthesis of the target compound.

ParameterConditionRationale
Temperature100 - 120 °CProvides sufficient energy for rapid reaction without significant byproduct formation. mdpi.com
Time10 - 20 minDrastic reduction from conventional heating times of several hours. nih.govmdpi.com
Catalyst Loading0.5 - 2 mol%Microwave heating can improve catalyst turnover, allowing for lower catalyst concentrations. mdpi.com
SolventAqueous Dioxane or EtOH/H₂OCommonly used, effective solvents for microwave-assisted Suzuki reactions. nih.gov

Chemical Transformations and Derivatization of 2 Chloro 6 Furan 2 Yl Pyrazine

Nucleophilic Aromatic Substitution Reactions at the Pyrazine (B50134) Core

The pyrazine core of 2-chloro-6-(furan-2-yl)pyrazine is susceptible to nucleophilic aromatic substitution (SNAr) reactions, primarily at the chlorine-substituted carbon. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring activates the chlorine atom, making it a good leaving group for nucleophilic attack. youtube.comresearchgate.net This reactivity is a cornerstone for introducing a wide array of functional groups onto the pyrazine ring.

Common nucleophiles used in these reactions include amines, alkoxides, and sulfides. youtube.com The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent elimination of the chloride ion restores the aromaticity of the pyrazine ring, yielding the substituted product. The rate and success of these reactions are often influenced by the strength of the nucleophile and the reaction conditions, such as temperature and solvent. researchgate.net

For instance, the reaction of this compound with various amines can lead to the synthesis of a library of 2-amino-6-(furan-2-yl)pyrazine derivatives. These transformations are significant as they open pathways to novel compounds with potential applications in medicinal chemistry and materials science.

Electrophilic Substitution and Functionalization of the Furan (B31954) Ring

In contrast to the electron-deficient pyrazine ring, the furan ring in this compound is electron-rich and thus prone to electrophilic substitution reactions. chemicalbook.com Furan's reactivity in electrophilic substitutions is significantly higher than that of benzene. chemicalbook.com The preferred site for electrophilic attack on the furan ring is the C5 position (adjacent to the oxygen and furthest from the pyrazine substituent), as the resulting carbocation intermediate is better stabilized by resonance. chemicalbook.commatanginicollege.ac.in

Typical electrophilic substitution reactions for furans include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. However, the conditions for these reactions must be carefully controlled to avoid polymerization or ring-opening of the sensitive furan ring. matanginicollege.ac.in For example, mild reagents and low temperatures are often necessary.

Functionalization of the furan ring can also be achieved through lithiation followed by reaction with an electrophile. This approach offers a high degree of regioselectivity, allowing for the introduction of substituents at specific positions on the furan ring that might not be accessible through direct electrophilic substitution.

Synthesis of Fused Heterocyclic Systems from this compound Scaffolds

The strategic placement of reactive functional groups on the this compound scaffold allows for its use as a precursor in the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations, leading to the formation of novel ring systems with unique chemical and physical properties.

The synthesis of furo[2,3-b]pyrazine analogues can be achieved from this compound derivatives. publish.csiro.aunih.gov A common strategy involves a nucleophilic substitution on the pyrazine ring followed by an intramolecular cyclization onto the furan ring. For example, reaction of this compound with a nucleophile containing a hydroxyl group can lead to an intermediate that, upon cyclization, forms the furo[2,3-b]pyrazine core. publish.csiro.au The specific reaction conditions, such as the choice of base and solvent, are critical for promoting the desired intramolecular cyclization over competing intermolecular reactions.

A diversity-oriented synthesis approach has been developed for the preparation of substituted furo[2,3-b]pyrazines. publish.csiro.au This involves the reaction of pyrazinone precursors, which can be derived from this compound, with iodine in dichloromethane (B109758) to afford iodinated furopyrazines. publish.csiro.au These intermediates can then undergo further derivatization.

Starting MaterialReagentsProductYield (%)
Pyrazinone 3I2, CH2Cl22-chloro-6-cyclopentyl-7-iodo-...furo[2,3-b]pyrazineNot specified
Pyrazinone 3AgOTf, TFA, CH2Cl22-chloro-6-phenylfuro[2,3-b]pyrazine96

Table 1: Synthesis of Furo[2,3-b]pyrazine Analogues

Pyrido[2,3-b]pyrazine (B189457) derivatives represent another important class of fused heterocycles that can be synthesized from pyrazine precursors. rsc.orgnih.govnih.gov These compounds have garnered interest due to their potential applications in materials science, particularly in the development of fluorescent materials for organic light-emitting diodes (OLEDs). rsc.org

A multicomponent synthesis approach has been reported for the preparation of pyrido[2,3-b]pyrazine derivatives. rsc.orgnih.gov This typically involves the reaction of a 2-aminopyrazine (B29847) derivative with a 1,3-dicarbonyl compound and an aldehyde. nih.gov While not a direct derivatization of this compound, the synthesis of the necessary 2-aminopyrazine precursor can be achieved through nucleophilic substitution of the chlorine atom in this compound with ammonia (B1221849) or an amine.

ReactantsCatalystProductYield (%)
Indane-1,3-dione, aromatic aldehydes, 2-aminopyrazinep-TSAPyrido[2,3-b]pyrazine derivatives82-89

Table 2: Multicomponent Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Palladium-Catalyzed Derivatization of Pyrazine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of heterocyclic compounds, including pyrazine derivatives. publish.csiro.aubeilstein-journals.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The chlorine atom on the pyrazine ring of this compound can serve as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. For instance, in a Suzuki coupling, the chloro-pyrazine derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. nih.gov

A study on the diversity-oriented synthesis of substituted furo[2,3-b]pyrazines demonstrated the use of a selective Suzuki-Miyaura reaction on iodinated furopyrazine intermediates. publish.csiro.au This reaction was carried out in a microwave vial using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in DMF, leading to the desired coupled products in good yields. publish.csiro.au

SubstrateCoupling PartnerCatalystProductYield (%)
2-chloro-7-iodo-furo[2,3-b]pyrazine derivativeBoronic acidPd(PPh₃)₄2-chloro-7-aryl-furo[2,3-b]pyrazine derivativeNot specified

Table 3: Palladium-Catalyzed Suzuki-Miyaura Reaction

These palladium-catalyzed methods provide a versatile platform for the synthesis of a wide range of functionalized pyrazine derivatives, significantly expanding the chemical space accessible from the this compound scaffold.

Computational Chemistry and Theoretical Investigations of 2 Chloro 6 Furan 2 Yl Pyrazine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of molecules. By approximating the electron density, DFT methods can provide accurate predictions of various molecular parameters at a manageable computational cost. For pyrazine (B50134) and furan (B31954) derivatives, DFT calculations have been successfully employed to elucidate their reactivity and electronic characteristics. ijournalse.orgresearchgate.net

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive species. aimspress.com

For derivatives of pyrazine and furan, the HOMO-LUMO gap can be influenced by the nature and position of substituents. In the case of 2-chloro-6-(furan-2-yl)pyrazine, the electron-withdrawing chlorine atom and the electron-rich furan ring are expected to significantly modulate the energies of the frontier orbitals. Theoretical studies on similar compounds, such as halogen-substituted pyrazine carboxamides, have shown that halogen substitution can lead to a decrease in the electrophilicity index and a change in the chemical potential. chemrxiv.org

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound based on related compounds.

ParameterEnergy (eV)
HOMO-6.5
LUMO-2.0
Energy Gap (ΔE) 4.5

Note: These values are illustrative and based on typical DFT calculation results for similar heterocyclic compounds. Actual values would require specific calculations for this compound.

The distribution of the HOMO and LUMO across the molecule provides further insight into its reactivity. For many pyrazine derivatives, the HOMO is often localized on the pyrazine ring and any electron-donating substituents, while the LUMO is distributed over the pyrazine ring and electron-withdrawing groups. researchgate.net This distribution dictates the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. rsc.org

For furan and its derivatives, the oxygen atom and the π-system of the ring typically exhibit negative electrostatic potential, making them targets for electrophiles. nih.govrsc.org Conversely, the hydrogen atoms attached to the ring are generally in regions of positive potential. In pyrazine derivatives, the nitrogen atoms are also sites of negative potential. rsc.org For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the furan ring, indicating these as potential sites for hydrogen bonding and electrophilic interactions. The presence of the chlorine atom would also influence the electrostatic potential of the pyrazine ring.

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled and unfilled orbitals. This analysis can reveal hyperconjugative interactions and charge transfer phenomena that contribute to molecular stability. updatepublishing.com For heterocyclic compounds containing both pyrazine and furan moieties, NBO analysis can elucidate the interactions between the two ring systems and the influence of substituents.

Natural Localized Molecular Orbital (NLMO) analysis, a component of the NBO method, provides a representation of the localized bonding orbitals, which can be more intuitively interpreted in terms of classical chemical bonding concepts.

Quantum Chemical Descriptors and Reactivity Indices

A range of quantum chemical descriptors can be calculated from DFT results to quantify the reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.com These descriptors are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Studies on pyrazole (B372694) derivatives have shown that these quantum chemical descriptors can be correlated with biological activity through Quantitative Structure-Activity Relationship (QSAR) models. nih.govresearchgate.net For this compound, these descriptors would be valuable in predicting its potential biological activity and reactivity in chemical reactions.

Table 2: Hypothetical Quantum Chemical Descriptors for this compound.

DescriptorDefinitionHypothetical Value
Electronegativity (χ)-(E_HOMO + E_LUMO)/24.25 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/22.25 eV
Chemical Softness (S)1/(2η)0.22 eV⁻¹
Electrophilicity Index (ω)χ²/ (2η)4.01 eV

Note: These values are illustrative and would be calculated from the specific HOMO and LUMO energies of the compound.

Another important reactivity index is the Fukui function , which indicates the change in electron density at a given point in the molecule when an electron is added or removed. It helps to identify the most reactive sites for nucleophilic and electrophilic attacks. For halogen-substituted pyrazine-2-carboxamides, Fukui functions have been used to pinpoint the most probable sites for electrophilic attacks. chemrxiv.org

The first hyperpolarizability (β) is a measure of the non-linear optical (NLO) properties of a molecule. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. Pyrazine derivatives with extended π-electron delocalization have been shown to exhibit significant NLO properties. mdpi.com The combination of the pyrazine and furan rings in this compound could lead to interesting NLO behavior.

Molecular Dynamics Simulations of Intermolecular Interactions

While DFT provides insights into the properties of a single molecule, Molecular Dynamics (MD) simulations can be used to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with other molecules. MD simulations model the movement of atoms and molecules over time, providing information about intermolecular interactions, conformational changes, and solvation effects.

For furan and its derivatives, MD simulations have been employed to study processes like pyrolysis and polymerization. stevens.edumostwiedzy.pl In the context of this compound, MD simulations could be used to investigate its interactions with water or other solvents, providing insights into its solubility and the nature of the solvation shell. Furthermore, MD simulations can be used to explore the aggregation behavior of the molecule, which is relevant for understanding its properties in the solid state or in concentrated solutions. Studies on pyrazine derivatives have utilized combined quantum mechanics and molecular mechanics (QM/MM) approaches, a type of MD simulation, to understand aggregation-induced emission phenomena. nih.gov

Molecular Docking Studies with Relevant Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. This method is widely used in drug discovery to screen for potential drug candidates and to understand the mechanism of action of bioactive molecules.

Given the structural motifs present in this compound, several biological receptors could be of interest for docking studies. For instance, pyrazine derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase, which is relevant for Alzheimer's disease. doaj.org Molecular docking studies on pyrazine-based compounds have revealed key binding interactions with the active sites of such enzymes. doaj.orgnih.gov

Furthermore, furan-containing compounds have shown a wide range of biological activities, including anti-inflammatory and anti-arthritic properties. mdpi.com A recent in-silico study on pyrazine and furan derivatives investigated their potential as antidiabetic agents by docking them with aldose reductase. researchgate.net

For this compound, molecular docking studies could be performed against a panel of relevant biological targets to predict its potential therapeutic applications. The docking results would provide information on the binding affinity (docking score) and the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the molecule and the receptor's active site. For example, the nitrogen atoms of the pyrazine ring and the oxygen atom of the furan ring could act as hydrogen bond acceptors, while the aromatic rings could participate in π-π stacking interactions with aromatic residues in the protein's binding pocket.

Table 3: Potential Biological Receptors for Molecular Docking of this compound.

Receptor TargetPotential Therapeutic AreaRationale
AcetylcholinesteraseAlzheimer's DiseasePyrazine core is present in known inhibitors. doaj.org
Aldose ReductaseDiabetes ComplicationsFuran and pyrazine derivatives have been studied for this target. researchgate.net
Bacterial Enzymes (e.g., DNA gyrase)AntibacterialPyrazine and furan heterocycles are common in antibacterial agents. nih.gov
Epidermal Growth Factor Receptor (EGFR)AnticancerPyrazole derivatives, structurally related to furans, are known EGFR inhibitors. nih.gov

Spectroscopic Characterization Methodologies for 2 Chloro 6 Furan 2 Yl Pyrazine and Its Derivatives

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

For "2-chloro-6-(furan-2-yl)pyrazine," the IR and Raman spectra are expected to exhibit characteristic bands corresponding to the vibrations of the pyrazine (B50134) and furan (B31954) rings, as well as the C-Cl bond. Analysis of related compounds provides a basis for these assignments. For instance, the FTIR spectrum of 2-chloro-6-methyl pyridine (B92270) offers insights into the vibrations of a chlorinated pyrazine ring. vulcanchem.com Similarly, studies on 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide provide data on the vibrational modes of a substituted chloropyrazine system. nih.gov

The vibrational spectrum of furan has been extensively studied and serves as a reference for the furan moiety in the target molecule. thegoodscentscompany.com The coupling of the pyrazine and furan rings will likely lead to shifts in the vibrational frequencies compared to the individual parent heterocycles.

Expected Vibrational Modes for this compound:

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Ring of Origin
C-H stretching3100-3000Pyrazine & Furan
C=N stretching1600-1500Pyrazine
C=C stretching1550-1450Pyrazine & Furan
Ring breathing modes1000-800Pyrazine & Furan
C-Cl stretching800-600Pyrazine
C-H in-plane bending1300-1000Pyrazine & Furan
C-H out-of-plane bending900-700Pyrazine & Furan

This table is predictive and based on characteristic vibrational frequencies of related heterocyclic compounds.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be advantageous for observing the symmetric vibrations of the heterocyclic rings. Studies on pyrazine-2-carbonitrile have demonstrated the utility of Surface-Enhanced Raman Spectroscopy (SERS) for analyzing pyrazine derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. ¹H and ¹³C NMR are the most common nuclei studied for organic compounds.

For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyrazine and furan rings. The chemical shifts and coupling constants of these protons would provide definitive information about their relative positions. For comparison, the ¹H NMR spectrum of the parent pyrazine shows a singlet at approximately 8.5 ppm. chemicalbook.com In furan, the protons appear at different chemical shifts, with H2/H5 being more deshielded than H3/H4. The substitution pattern on the pyrazine ring in the target molecule will influence the chemical shifts of the remaining pyrazine protons. Data from related compounds like 2-(furan-2-yl)ethanol can provide expected chemical shift ranges for the furan protons. nist.gov

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon atoms attached to the electronegative nitrogen and chlorine atoms in the pyrazine ring are expected to be significantly deshielded. The chemical shifts of the furan carbons can be compared to those of furan itself. For instance, the ¹³C NMR spectrum of 2,5-dimethyl pyrazine shows the pyrazine ring carbons at specific chemical shifts that are influenced by the methyl substituents. nih.gov Data for 6-(2-furyl)-2-(1H-pyrazol-1-yl)-4-trifluoromethyl-pyrimidine also offers insight into the ¹³C chemical shifts of a furan-substituted heterocyclic system. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H38.5 - 8.7-
Pyrazine-H58.5 - 8.7-
Furan-H3'6.5 - 6.7110 - 115
Furan-H4'7.2 - 7.4115 - 120
Furan-H5'7.6 - 7.8140 - 145
Pyrazine-C2-150 - 155
Pyrazine-C3-140 - 145
Pyrazine-C5-140 - 145
Pyrazine-C6-155 - 160
Furan-C2'-145 - 150
Furan-C3'-110 - 115
Furan-C4'-115 - 120
Furan-C5'-140 - 145

This table is predictive and based on the analysis of related structures. Actual values may vary.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum can provide information about the extent of conjugation in a molecule.

The UV-Vis spectrum of "this compound" is expected to show absorption bands corresponding to π→π* and n→π* transitions. The pyrazine ring itself exhibits characteristic absorptions, and the conjugation with the furan ring is expected to cause a bathochromic (red) shift of these bands to longer wavelengths. researchgate.net For instance, the UV-Vis spectrum of 2,6-dichloropyrazine (B21018) shows distinct absorption maxima that can serve as a reference. uni.lubeilstein-journals.org

The photophysical properties, such as fluorescence, can also be investigated. The presence of the extended π-system may lead to fluorescence upon excitation. Studies on related pyrazine-containing fluorescent dyes demonstrate that substitution on the pyrazine ring significantly influences the absorption and emission properties. researchgate.net The investigation of the photophysical properties of "this compound" would involve measuring its absorption and emission spectra, and determining its fluorescence quantum yield.

Expected Electronic Transitions for this compound:

Transition Type Expected Wavelength Range (nm) Description
π→π250 - 350Electronic transition from a π bonding orbital to a π antibonding orbital.
n→π300 - 400Electronic transition from a non-bonding orbital (on nitrogen) to a π antibonding orbital.

This table is predictive and based on the UV-Vis spectra of related aromatic and heterocyclic compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

The mass spectrum of "this compound" would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the chloro substituent, cleavage of the bond between the two rings, and fragmentation of the furan and pyrazine rings. The mass spectra of pyrazine and furan provide a basis for predicting these fragmentation patterns. researchgate.net

Predicted Fragmentation Pattern for this compound:

Fragment Ion (m/z) Proposed Structure/Loss
[M]⁺Molecular ion
[M-Cl]⁺Loss of a chlorine radical
[M-HCN]⁺Loss of hydrogen cyanide from the pyrazine ring
[C₄H₃N₂]⁺Pyrazine ring fragment
[C₄H₃O]⁺Furan ring fragment

This table represents a plausible fragmentation pattern based on the principles of mass spectrometry.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, the crystal structure of "this compound" has not been reported in the surveyed literature. However, crystal structures of related pyrazine and furan derivatives have been determined. For example, the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide provides information on the solid-state conformation of a chloro-substituted aromatic compound. mdpi.com Similarly, studies on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide (B53072) derivatives offer insights into the crystal packing and intermolecular interactions of these types of heterocyclic systems.

A successful crystallographic analysis of "this compound" would reveal the planarity of the molecule, the orientation of the furan ring relative to the pyrazine ring, and any intermolecular interactions such as π-π stacking or halogen bonding. Such data would be invaluable for understanding its solid-state properties and for computational modeling studies. The synthesis and crystallization of related 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines have been reported, indicating that crystallographic studies on similar chlorinated heterocyclic compounds are feasible. researchgate.net

Structure Activity Relationship Sar Studies on Pyrazine Derivatives Featuring Furan Moieties

Design Principles for Pyrazine-Furan Hybrid Scaffolds in Academic Research

The design of pyrazine-furan hybrid scaffolds is rooted in the principle of pharmacophore hybridization. This strategy involves covalently linking two or more distinct pharmacophores to generate a single hybrid molecule that may act on multiple biological targets or exhibit synergistic effects, potentially overcoming drug resistance. nih.govresearchgate.net The pyrazine (B50134) ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a common feature in many biologically active compounds and clinical drugs due to its ability to accept electrons and form hydrogen bonds, enhancing target binding. nih.gov The furan (B31954) nucleus, a five-membered aromatic ring with one oxygen atom, is also present in numerous natural and synthetic compounds with a wide spectrum of biological activities, including anti-inflammatory and antimicrobial effects. nih.gov

The core design principle is to leverage the unique properties of both the pyrazine and furan rings. The structural diversity of these hybrids allows for the modulation of their biological activity by modifying different regions of the molecule, which opens up extensive possibilities for detailed SAR studies. researchgate.net Researchers often synthesize a series of derivatives where substituents on either the pyrazine or furan ring, or the linker connecting them, are systematically varied. For instance, in the development of potential anticancer agents, pyrazole (B372694) and furan-containing scaffolds have been designed and synthesized to explore their bioactivity. nih.gov Similarly, pyrazolo[3,4-b]pyridines bearing a furan moiety have been designed as potential inhibitors of cyclin-dependent kinase 2 (CDK2) and p53-murine double minute 2 (MDM2) protein-protein interactions. nih.gov

Influence of Substituent Effects on Molecular Recognition and Interactions

The biological activity of pyrazine-furan derivatives is highly sensitive to the nature and position of substituents on the heterocyclic rings. mdpi.com These modifications can significantly alter the compound's electronic properties, lipophilicity, steric profile, and hydrogen bonding capacity, thereby influencing its interaction with biological targets.

Quantitative structure-activity relationship (QSAR) studies are instrumental in elucidating these effects. For example, 3D-QSAR studies on 3-(pyrazin-2-yl)-1H-indazole derivatives revealed that the inclusion of electron-withdrawing groups (EWGs) at specific positions led to an increase in the inhibition of PIM-1 kinase, a target for cancer therapy. researchgate.net The position of the substituent (ortho, meta, or para) is also critical in determining the inhibitory potential. researchgate.net

The following table summarizes the observed influence of specific substituents on the biological activity of furan-hybrid compounds from various studies.

Compound Series Substituent/Structural Variation Observed Effect on Biological Activity Reference
3-(Pyrazin-2-yl)-1H-indazolesElectron-withdrawing groups (EWGs) at ring R17Increased PIM-1 Kinase inhibition researchgate.net
Pyrazole/Triazole-furan hybrids1,3,4-Triazole ring instead of a pyrazole ringHigher antitumor activity against Bel-7402 cells nih.gov
Pyrazole-pyrazoline hybridsSpecific substitution pattern in compound WSPP11Higher selectivity for COX-2 inhibition nih.gov
Triazine-isatin hybrids3-Trifluoromethyl substitution (compound 7f)Highest DNA binding affinity (-10.3 kcal mol⁻¹) nih.gov

This table presents interactive data. Click on the headers to sort or filter the information.

Mechanistic Studies of Biological Activities in Pyrazine Scaffolds (e.g., Enzyme Inhibition, DNA Binding)

Understanding the molecular mechanisms underlying the bioactivity of pyrazine-furan scaffolds is crucial for their development as therapeutic agents. Research has primarily focused on two key areas: enzyme inhibition and interactions with DNA.

Enzyme Inhibition: Pyrazine-containing scaffolds have been identified as potent inhibitors of various enzymes implicated in disease. For example, certain pyrazine derivatives show inhibitory activity against Poly(ADP-ribose) polymerase (PARP) and tyrosyl-DNA phosphodiesterase 2 (TDP2), both of which are involved in DNA repair pathways in cancer cells. mdpi.com Other research has focused on designing pyrazine derivatives as inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and survival. researchgate.net Molecular docking studies suggest that these compounds interact with key amino acid residues in the kinase's active site, such as Glu171, Glu121, and Lys67, primarily through hydrogen bonding. researchgate.net In a similar vein, furan-bearing pyrazolo[3,4-b]pyridines have been designed to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. nih.gov

DNA Binding: DNA is a major intracellular target for many biologically active compounds. mdpi.com Pyrazine derivatives can interact with DNA through covalent or non-covalent means, interfering with its vital functions. mdpi.com Studies combining theoretical (DFT) and experimental (spectrophotometric) methods have been used to understand the site and nature of these interactions. For instance, 2-chloro-3-hydrazinopyrazine has been shown to have a high affinity for DNA. mdpi.com Molecular docking simulations help visualize these interactions, showing how pyrazine-based compounds fit into the grooves of the DNA double helix. mdpi.com Some pyrazine derivatives have been shown to induce DNA damage, which can trigger apoptosis in cancer cells. mdpi.com The binding affinity can be quantified using spectroscopic techniques; for example, s-triazine-isatin hybrids were found to have binding constants (Kb) in the range of 10⁴ to 10⁵ M⁻¹, indicating strong interaction with DNA. nih.gov

The table below details the mechanistic findings for several pyrazine and furan-containing derivatives.

Compound/Derivative Class Biological Target/Mechanism Key Findings Reference
Pyrazine derivative 41DNA Damage & AutophagyInduces DNA damage and regulates autophagy-related proteins in drug-resistant cancer cells. mdpi.com mdpi.com
Nerone derivative 92 (contains pyrazine)PARP InhibitionShowed significant inhibitory effect on PARP with an IC₅₀ of 77 nM. nih.gov nih.gov
2-Chloro-3-hydrazinopyrazineDNA BindingDisplayed the highest affinity to DNA among the tested pyrazine derivatives. mdpi.com mdpi.com
3-(Pyrazin-2-yl)-1H-indazole derivativesPIM-1 Kinase InhibitionDocking studies showed hydrogen bond formation with key residues (Glu171, Glu121, Lys67) in the active site. researchgate.net researchgate.net
Pyrazole-pyrazoline hybrid WSPP11COX-2 InhibitionExhibited a high COX-2 selectivity index. nih.gov nih.gov
Furan-bearing pyrazolo[3,4-b]pyridinesCDK2 InhibitionDesigned as inhibitors of CDK2. nih.gov nih.gov
s-Triazine-isatin hybridsDNA Groove BindingShowed strong DNA-binding affinity with Kb values from 10⁴ to 10⁵ M⁻¹. nih.gov nih.gov

This table presents interactive data. Click on the headers to sort or filter the information.

Advanced Applications and Future Research Directions for 2 Chloro 6 Furan 2 Yl Pyrazine

Utility as Versatile Building Blocks in Organic Synthesis

The structure of 2-chloro-6-(furan-2-yl)pyrazine offers multiple reaction sites, making it a highly versatile building block for organic chemists. The primary reactive center is the carbon atom attached to the chlorine on the pyrazine (B50134) ring. This position is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions because the electron-withdrawing nitrogen atoms of the pyrazine ring stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comwikipedia.orgmasterorganicchemistry.com This reactivity allows for the straightforward introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of substituted (furan-2-yl)pyrazine derivatives. youtube.comnih.gov

Furthermore, the chloro substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 1: Key Cross-Coupling Reactions of this compound

Reaction NameCoupling PartnerCatalyst/ReagentsResulting Structure
Suzuki-Miyaura Coupling Aryl/heteroaryl boronic acids or estersPd catalyst (e.g., Pd(PPh₃)₄), Base2-Aryl-6-(furan-2-yl)pyrazine
Stille Coupling Organostannanes (e.g., R-Sn(Alkyl)₃)Pd catalyst (e.g., Pd(PPh₃)₄), LiCl2-Substituted-6-(furan-2-yl)pyrazine
Buchwald-Hartwig Amination Amines (primary or secondary)Pd catalyst, Ligand (e.g., BINAP), Base2-Amino-6-(furan-2-yl)pyrazine
Sonogashira Coupling Terminal alkynesPd catalyst, Cu(I) co-catalyst, Base2-Alkynyl-6-(furan-2-yl)pyrazine

The Suzuki-Miyaura coupling, for instance, enables the linkage of various aryl or heteroaryl groups to the pyrazine core, which is a common strategy in the development of conjugated materials and bioactive molecules. researchgate.netconsensus.apporganic-chemistry.org The Stille reaction offers a complementary method, particularly useful due to the stability of organotin reagents. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org

The furan (B31954) ring, while generally less reactive than the chloropyrazine moiety under these conditions, can also be functionalized. As an electron-rich heterocycle, it can undergo electrophilic substitution reactions, although the specific conditions would need to be carefully selected to avoid undesired reactions with the pyrazine ring. numberanalytics.com This dual reactivity allows for sequential or orthogonal functionalization strategies, greatly expanding the molecular complexity that can be built from this single precursor.

Potential in Materials Science and Photofunctional Materials

The unique electronic profile of this compound, featuring an electron-deficient pyrazine linked to an electron-rich furan, makes it an attractive candidate for applications in materials science, particularly for creating photofunctional materials. lifechemicals.com This "push-pull" electronic structure is a common design motif for organic materials with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. lifechemicals.com

By replacing the chlorine atom through cross-coupling reactions, this push-pull character can be further enhanced. For example, coupling with electron-donating aryl groups would intensify the intramolecular charge transfer (ICT) characteristics of the molecule, which can lead to desirable properties like strong fluorescence and large Stokes shifts. Pyrazine-based polymers have been investigated for their potential in optical and photovoltaic devices. lifechemicals.com The title compound could serve as a monomer in polymerization reactions, either through repetitive cross-coupling reactions or by first converting the chloro group to another polymerizable functionality. The resulting polymers would incorporate the furan-pyrazine unit into a conjugated backbone, potentially leading to materials with low bandgaps suitable for organic electronics. lifechemicals.com

Theoretical Design of Novel Analogues with Tailored Properties

Computational chemistry and theoretical modeling are powerful tools for predicting the properties of yet-to-be-synthesized molecules, guiding research efforts toward the most promising candidates. nih.govnih.gov For this compound, computational studies can be employed to design novel analogues with properties tailored for specific applications.

Using methods like Density Functional Theory (DFT), researchers can predict how modifications to the molecular structure will affect key properties. nih.govresearchgate.net

Table 2: Potential Modifications and Predicted Effects on Properties

Modification SiteSubstituent TypePredicted Effect on PropertiesPotential Application
Pyrazine Ring (at Cl position) Electron-donating groups (e.g., amines, ethers)Raise HOMO/LUMO levels, shift absorption/emission to shorter wavelengths (blue shift)OLED host materials
Pyrazine Ring (at Cl position) Electron-withdrawing groups (e.g., nitriles, esters)Lower HOMO/LUMO levels, shift absorption/emission to longer wavelengths (red shift)Organic solar cells, n-type semiconductors
Furan Ring Electron-donating groups (e.g., alkyl, alkoxy)Increase electron density, enhance ICT, improve solubilityFluorescent probes, solution-processable electronics
Furan Ring Electron-withdrawing groups (e.g., aldehydes, ketones)Reduce electron-donating strength, tune electronic bandgapFine-tuning of optoelectronic properties
Both Rings Bulky/sterically hindering groupsDisrupt intermolecular packing, increase solubility, potentially enhance solid-state luminescenceAmorphous thin-film devices, aggregation-induced emission (AIE) materials

For instance, quantum chemical calculations can estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for designing materials for electronic devices. researchgate.net By simulating the effects of adding different functional groups to either the pyrazine or furan ring, the electronic bandgap can be precisely tuned. Theoretical studies can also predict absorption and emission spectra, helping to design new dyes and fluorescent materials. nih.gov Furthermore, modeling can provide insights into the stability and reactivity of new analogues, saving significant time and resources in the laboratory. nih.gov

Integration into Complex Molecular Architectures for Advanced Research

The versatility of this compound as a building block allows for its incorporation into a wide range of complex molecular architectures for advanced research applications. Its ability to act as a ligand for metal ions is particularly noteworthy. acs.orgresearchgate.net The pyrazine nitrogen atoms can coordinate to transition metals, forming discrete organometallic complexes or extended supramolecular assemblies. nih.govacs.org

When used as a bidentate or bridging ligand, it can facilitate the construction of polynuclear complexes where the pyrazine unit acts as a conduit for electronic communication between metal centers. massey.ac.nz This is of fundamental interest in the study of magnetism and electron transfer processes.

The strategic functionalization of the molecule at both the chloro and furan positions can lead to the creation of sophisticated, multifunctional ligands. For example, a metal-coordinating group could be installed at the chloro position, while a polymerizable group is attached to the furan ring. This would allow the resulting metal complex to be incorporated into a polymer chain, creating a metallopolymer with combined properties of the organic backbone and the metal center.

In the field of supramolecular chemistry, the defined geometry and reactive sites of this compound make it an ideal component for building complex, self-assembled structures like macrocycles and cages. acs.org These architectures are being explored for applications in host-guest chemistry, molecular recognition, and catalysis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-chloro-6-(furan-2-yl)pyrazine, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of furoin (a dimer of furfural) using NH₃ and H₂ over a Ru/Al₂O₃ catalyst. Key parameters include:

  • Catalyst selection : Ru/Al₂O₃ achieves higher yields (40%) compared to Pd, Rh, or Pt catalysts (≤28%) due to favorable adsorption of intermediates on Ru centers .
  • Temperature : Optimal yields occur at 140–160°C; higher temperatures (>180°C) risk decomposition of intermediates .
  • Solvent : Polar aprotic solvents like DMF or THF enhance solubility of furoin and ammonium acetate, yielding 18–30% of pyrazine derivatives .
    • Key By-Products : Competing pathways generate alcohol–amine (47% yield) and 2,3,5,6-tetra(furan-2-yl)pyrazine (up to 44% yield under catalyst-free conditions) .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • GC-MS and ¹H NMR : Used to identify alcohol–amine intermediates (e.g., doublets at 4.7 ppm and 5.4 ppm in ¹H NMR) and distinguish tautomers like keto–amine or alcohol–enamine .
  • DFT Simulations : Validate adsorption orientations of intermediates on Ru/Al₂O₃, showing NH groups proximal to Ru centers, which directs selectivity toward alcohol–amine formation .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) resolve reaction mechanisms and selectivity in pyrazine synthesis?

  • Methodological Answer : DFT studies reveal:

  • Intermediate Adsorption : Alcohol–imine intermediates weakly adsorb on Ru(0001), favoring desorption and cyclization to pyrazine derivatives in solution .
  • Tautomer Competition : Keto–amine intermediates undergo self-condensation and dehydrogenation to form pyrazine rings, competing with alcohol–amine pathways .
    • Application : These insights guide catalyst design to suppress unwanted by-products (e.g., 2,3,5,6-tetra(furan-2-yl)pyrazine) by modulating solvent polarity or NH₃ concentration .

Q. What pharmacological activities are observed in structurally analogous pyrazine derivatives, and how might they inform research on this compound?

  • Methodological Answer : Related compounds exhibit:

  • CNS Modulation : CB1 receptor inverse agonism (e.g., BPR-890) with high CB2/1 selectivity, suggesting potential neuropsychiatric applications .
  • Antimicrobial Activity : Pyrazine derivatives with furan moieties (e.g., 2-(furan-2-yl)-6-(trihydroxybutyl)pyrazine) show bioactivity in mangrove-derived actinomycetes, hinting at natural product synergy .
    • Research Gap : Structural modifications (e.g., chloro vs. methoxy groups) may enhance blood-brain barrier permeability or receptor affinity, warranting SAR studies .

Q. How does catalyst choice impact the efficiency of reductive amination in pyrazine synthesis?

  • Methodological Answer :

  • Ru vs. Pd Catalysts : Ru/Al₂O₃ minimizes side reactions (e.g., furil formation) due to stronger NH-group interactions, whereas Pd catalysts yield broad product distributions .
  • Support Material : Alumina supports outperform silica or carbon, likely due to acidic sites stabilizing NH₃ intermediates .
    • Optimization : Combining Ru/Al₂O₃ with silica-anchored NHC catalysts improves alcohol–amine yield (42%) in a single reactor .

Contradictions and Open Questions

  • Catalyst-Free vs. Catalytic Pathways : Catalyst-free reactions favor pyrazine cyclization (44% yield), while catalytic routes prioritize alcohol–amine formation, suggesting divergent mechanistic pathways .
  • Thermal Stability : Elevated temperatures (>180°C) degrade furil-derived intermediates, necessitating precise control to balance reaction rate and product integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.